6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
Description
Properties
IUPAC Name |
6-[4-(fluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c12-7-9-3-5-15(6-4-9)11-2-1-10(13)8-14-11/h1-2,8-9H,3-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJVFRAFWDPBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a pyridine ring and a fluoromethyl group. Pyridine derivatives are often used in the synthesis of pharmaceuticals due to their ability to act as a scaffold for drug molecules. The fluoromethyl group could potentially enhance the compound’s stability, bioavailability, and ability to penetrate biological membranes.
The compound’s mode of action, biochemical pathways it affects, and its pharmacokinetics would depend on its specific targets and the nature of its interactions with these targets. These properties are usually determined through extensive in vitro and in vivo studies.
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability . Specific details would depend on the compound’s chemical properties and its interactions with its biological targets .
Biochemical Analysis
Cellular Effects
The effects of 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the proliferation and differentiation of cells, potentially leading to changes in cellular behavior and function. Additionally, it can impact the expression of specific genes, thereby altering the cellular response to various stimuli.
Molecular Mechanism
At the molecular level, 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, the compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome. Exceeding this threshold can result in toxicity, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of the cell, affecting energy production, biosynthesis, and other critical cellular processes.
Transport and Distribution
The transport and distribution of 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes. This transport is crucial for the compound’s localization and accumulation within target tissues, influencing its overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is a key factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with biomolecules and its overall impact on cellular processes.
Biological Activity
6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its cellular effects, molecular mechanisms, metabolic pathways, and transport characteristics, supported by data tables and relevant research findings.
Cellular Effects
The compound has been shown to influence various cellular processes, including:
- Cell Proliferation : It can modulate cell growth and differentiation, affecting cellular behavior and function.
- Gene Expression : Alters the expression of specific genes, impacting the cellular response to stimuli.
Molecular Mechanism
At the molecular level, 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine interacts with specific biomolecules:
- Enzyme Interaction : It binds to enzymes and receptors, leading to either inhibition or activation of their activity. This modulation can significantly affect metabolic pathways within the cell.
- Binding Affinity : The fluoromethyl group enhances its binding affinity, increasing selectivity for target pathways.
Metabolic Pathways
The compound is involved in several metabolic pathways:
| Pathway | Effect |
|---|---|
| Energy Production | Influences ATP synthesis |
| Biosynthesis | Affects the synthesis of nucleotides |
| Metabolic Flux | Modulates the overall metabolic state of cells |
Transport and Distribution
The transport characteristics of 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine are crucial for its biological activity:
- Membrane Permeability : The fluoromethyl group enhances lipophilicity, improving membrane penetration and bioavailability.
- Subcellular Localization : The compound targets specific organelles within cells, which is essential for its therapeutic efficacy.
Dosage Effects in Animal Models
Research indicates that dosage significantly impacts the biological activity of the compound:
- Therapeutic vs. Toxic Doses : Lower doses exhibit beneficial effects, while higher doses may lead to toxicity. This highlights the necessity for dosage optimization in preclinical studies.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies demonstrated that 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine effectively inhibits certain enzymes at nanomolar concentrations, showing promise for therapeutic applications in diseases involving dysregulated enzyme activity .
- Animal Models : In vivo studies revealed that the compound could reduce tumor growth in specific cancer models when administered at optimized doses. These findings suggest potential applications in oncology .
- Long-term Effects : Prolonged exposure studies indicated that while initial effects are beneficial, long-term exposure can lead to altered gene expression profiles, necessitating careful monitoring in therapeutic contexts .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[4-(Fluoromethyl)-1-piperidinyl]-3-pyridinamine
- Molecular Formula : C₁₁H₁₆FN₃
- Average Mass : 209.27 g/mol
- CAS Registry Numbers : 2028861-98-3 (primary) , 2028632-09-7 (alternative listing)
- ChemSpider ID : 53613644
Structural Features: The compound features a pyridine ring substituted with an amino group at position 3 and a piperidine moiety at position 4.
Comparison with Structural Analogs
Substituent Variations on the Piperidine/Piperazine Ring
Positional Isomerism and Pyridine Modifications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
